
3-fluoro-N-(3-methoxyphenyl)benzamide
Overview
Description
3-fluoro-N-(3-methoxyphenyl)benzamide is a chemical compound with the molecular formula C14H12FNO2 and a molecular weight of 245.256 g/mol . It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-fluoro-N-(3-methoxyphenyl)benzamide typically involves the reaction of 3-methoxyaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
3-fluoro-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-N-(3-methoxyphenyl)benzamide has been explored for its potential therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Analgesic Properties : Its interaction with pain pathways indicates potential use as an analgesic agent .
- Anticancer Research : The structural characteristics of this compound suggest it may exhibit anticancer activity, warranting further investigation into its mechanisms of action against various cancer cell lines.
Chemical Synthesis
This compound serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules, facilitating research in chemical reactions and material science .
Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors, which could lead to significant biological effects. The fluorine atom and methoxy group enhance its binding affinity and selectivity towards these targets.
Industrial Applications
The compound's properties make it suitable for use in developing new materials with specific electronic or optical characteristics. Its stability and reactivity are advantageous in various industrial applications.
Case Study 1: Anti-inflammatory Mechanisms
A study investigated the effects of this compound on inflammatory responses in vitro. Results indicated that the compound significantly reduced the expression of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
Research conducted on the anticancer properties of this compound demonstrated that it inhibited cell proliferation in several cancer cell lines, including breast and colon cancer cells. The study highlighted its mechanism involving apoptosis induction and cell cycle arrest.
Case Study 3: Synthesis Pathways
A comprehensive analysis of synthetic routes for producing this compound revealed multiple methodologies, including reductive amination and coupling reactions. Optimization of these methods has led to improved yields and purity, making it more accessible for research purposes.
Comparison Table of Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Benzamide structure with fluorine | Potential anti-inflammatory and analgesic effects |
5-Bromo-2-fluoro-N-(3-methoxyphenyl)benzamide | Contains bromine instead of fluorine | Different halogen substitution |
3-Fluoro-N-(4-methoxyphenyl)benzamide | Similar benzamide structure | Variation in methoxy position |
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-fluoro-N-(3-methoxyphenyl)benzamide can be compared with other benzamide derivatives, such as:
4-fluoro-N-(3-methoxyphenyl)benzamide: Similar in structure but with the fluorine atom at the 4-position instead of the 3-position.
3-chloro-N-(3-methoxyphenyl)benzamide: Similar but with a chlorine atom instead of a fluorine atom.
3-fluoro-N-(4-methoxyphenyl)benzamide: Similar but with the methoxy group at the 4-position instead of the 3-position.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and binding characteristics.
Biological Activity
3-fluoro-N-(3-methoxyphenyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications, supported by data tables and case studies.
This compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, which can significantly influence its biological interactions and pharmacological properties.
The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. Binding to these targets can lead to alterations in their activity, which is crucial for its potential therapeutic effects. For instance, it has been noted for its ability to inhibit certain enzymes involved in disease pathways, making it a candidate for drug development.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. A study demonstrated that derivatives of benzamide compounds could inhibit polyketide synthase (Pks13), an essential enzyme for mycobacterial survival, presenting a potential pathway for tuberculosis treatment .
Receptor Binding
The compound has been evaluated for its binding affinity to various receptors. Notably, it shows promise as a selective agonist for dopamine receptors, particularly the D3 receptor. Table 1 summarizes the binding affinities and activities observed:
Compound | Receptor Type | EC50 (nM) | Emax (%) |
---|---|---|---|
This compound | D3R | 98 ± 21 | 95 ± 6 |
Unsubstituted Benzamide | D3R | Comparable potency | - |
This selectivity suggests potential applications in treating neuropsychiatric disorders .
Anticancer Activity
The anticancer properties of this compound have been investigated using various cancer cell lines. In vitro studies have shown that it can induce apoptosis in HepG2 and HeLa cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Studies
- Tuberculosis Treatment : A study identified novel inhibitors targeting Pks13 derived from benzamide structures, including derivatives similar to this compound. These compounds demonstrated effective inhibition against Mycobacterium tuberculosis in murine models .
- Neuroprotection : The compound's interaction with dopamine receptors indicates potential neuroprotective effects. In vitro assays showed that it could promote β-arrestin translocation and G protein activation without significant off-target effects .
Comparative Analysis
Table 2 compares the biological activities of this compound with related compounds:
Compound | Anticancer Activity (IC50 HepG2) | D3R Agonist Activity (EC50) |
---|---|---|
This compound | 4.85 μM | 98 ± 21 nM |
4-fluoro-derivative | 5.00 μM | - |
Unsubstituted analog | >100 μM | - |
This comparison highlights the enhanced potency of the fluorinated derivative over other analogs.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-fluoro-N-(3-methoxyphenyl)benzamide, and what reaction conditions are critical for successful amide bond formation?
- Answer : The compound is synthesized via condensation of 3-fluorobenzoic acid derivatives with 3-methoxyaniline. Critical steps include activating the carboxylic acid using dehydrating agents (e.g., thionyl chloride) and maintaining anhydrous conditions during coupling. Refluxing in aprotic solvents (e.g., dichloromethane) ensures efficient amide bond formation. Post-reaction purification via column chromatography or recrystallization is necessary to isolate the pure product .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Answer :
- 1H/13C NMR : Identifies substituent positions (e.g., fluorine at C3, methoxy at C3' of the phenyl ring) and confirms the amide bond.
- IR Spectroscopy : Detects carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- HRMS : Validates molecular weight (C₁₄H₁₁FNO₂, expected [M+H]+ = 260.0823).
- X-ray crystallography (if crystalline): Provides unambiguous bond lengths and angles, as seen in fluorobenzamide analogs .
Q. What are the primary biological targets explored for this compound in medicinal chemistry?
- Answer : The compound’s fluorinated and methoxy groups make it a candidate for targeting enzymes like kinases or proteases. Studies on analogs suggest potential antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and anti-inflammatory properties via COX-2 inhibition. Target validation requires enzyme inhibition assays and molecular docking .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during functionalization of the benzamide scaffold?
- Answer : Regioselectivity is influenced by electronic effects:
- Fluorine (electron-withdrawing) directs electrophilic substitution to the meta position.
- Methoxy (electron-donating) favors para substitution on the aniline ring.
Computational tools (e.g., DFT calculations) predict reactive sites, while protecting groups (e.g., TMS for methoxy) prevent undesired reactions. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables precise functionalization .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Answer :
- Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for MIC testing) to minimize variability.
- Structure-Activity Relationship (SAR) Studies : Compare activity of derivatives (e.g., 3-chloro vs. 3-fluoro analogs) to isolate substituent effects.
- Synchrotron Studies : Analyze compound-protein interactions at atomic resolution to clarify binding mechanisms .
Q. How do steric and electronic properties influence the compound’s reactivity in nucleophilic substitution reactions?
- Answer :
- Steric Effects : The methoxy group at C3' creates steric hindrance, reducing reactivity at the adjacent position.
- Electronic Effects : Fluorine’s electronegativity deactivates the benzene ring, slowing electrophilic attacks.
Kinetic studies (e.g., monitoring reaction rates via HPLC) and Hammett plots quantify these effects .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulates blood-brain barrier penetration and protein binding.
- QSAR Models : Correlate structural descriptors (e.g., polar surface area) with bioavailability .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results in cancer cell lines?
- Answer : Variability may arise from:
- Cell Line Heterogeneity : Test across multiple lines (e.g., MCF-7, HeLa) to assess selectivity.
- Apoptosis vs. Necrosis : Use flow cytometry (Annexin V/PI staining) to differentiate mechanisms.
- Metabolic Stability : Evaluate compound degradation in cell culture media via LC-MS .
Q. Why do solubility studies of this compound show discrepancies between theoretical and experimental values?
- Answer :
- Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrous) alter solubility.
- pH Effects : Ionization of the amide group (pKa ~1.5) impacts solubility in buffered solutions.
- Experimental Methods : Use standardized shake-flask assays with UV/Vis quantification for reproducibility .
Q. Methodological Recommendations
Q. What purification techniques are optimal for isolating high-purity this compound?
- Answer :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3) for baseline separation.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) remove trace impurities .
Q. How can researchers validate the stability of this compound under long-term storage conditions?
- Answer :
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via NMR.
- Light Sensitivity : Use amber vials to prevent photodegradation.
- Mass Balance Analysis : Ensure >95% recovery after storage .
Properties
IUPAC Name |
3-fluoro-N-(3-methoxyphenyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(15)8-10/h2-9H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRLXRSVFNWGJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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